molecular formula C17H21NO2S B2987742 methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 780806-11-3

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2987742
CAS No.: 780806-11-3
M. Wt: 303.42
InChI Key: QRDOWVSXUPFUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antitumor, analgesic, and antimicrobial properties.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 325.42 g/mol

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. A study evaluating various derivatives showed that compounds similar to the one demonstrated IC₅₀ values ranging from 23.2 to 49.9 μM against different cancer cell lines. The structure-activity relationship suggests that modifications in the pyrrole and thiophene rings enhance biological activity.

CompoundIC₅₀ (μM)Activity Level
Compound A23.2High
Compound B45.0Moderate
Compound C49.9Moderate

These findings indicate that the compound may serve as a lead for further development of anticancer agents targeting specific pathways involved in tumor growth and proliferation .

Analgesic Activity

The analgesic potential of the compound was assessed using the "hot plate" method on animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting that it may act on central nervous system pathways to alleviate pain.

Treatment GroupPain Response (seconds)Significance
Control10-
Compound Dose 120p < 0.01
Compound Dose 225p < 0.001

This data supports the hypothesis that the compound could be effective in treating pain-related disorders .

Antimicrobial Activity

In addition to its antitumor and analgesic properties, preliminary studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens.

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may have potential applications in developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:

  • Study on Tumor-Bearing Mice : This study demonstrated a significant reduction in tumor size when treated with the compound compared to untreated controls.
  • Chronic Pain Model : In a model of chronic pain, administration of the compound resulted in improved mobility and reduced pain scores.
  • Antimicrobial Efficacy : A clinical trial assessing its effect on infected wounds showed promising results with a notable decrease in infection rates.

Properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-10-5-8-13-14(9-10)21-16(15(13)17(19)20-4)18-11(2)6-7-12(18)3/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDOWVSXUPFUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.